4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole
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Overview
Description
4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is an organic compound with a unique structure that includes an ethynyl group and a methoxyethyl substituent attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-1H-pyrazole: Lacks the methoxyethyl group, making it less hydrophilic.
1-(2-methoxyethyl)-1H-pyrazole: Lacks the ethynyl group, affecting its reactivity.
4-ethynyl-1-(2-hydroxyethyl)-1H-pyrazole: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is unique due to the presence of both the ethynyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2098143-15-6 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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